molecular formula C10H18O4 B14401076 Dimethyl butyl(methyl)propanedioate CAS No. 88253-94-5

Dimethyl butyl(methyl)propanedioate

Cat. No.: B14401076
CAS No.: 88253-94-5
M. Wt: 202.25 g/mol
InChI Key: QDQFYIDHQPASKV-UHFFFAOYSA-N
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Description

Dimethyl butyl(methyl)propanedioate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This compound, specifically, is a derivative of propanedioic acid, where the hydrogen atoms are replaced by butyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl butyl(methyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond. This reaction is typically carried out under basic conditions using sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production of this compound often involves the esterification of propanedioic acid with butanol and methanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions

Dimethyl butyl(methyl)propanedioate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium ethoxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Alkylated esters.

Scientific Research Applications

Dimethyl butyl(methyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl butyl(methyl)propanedioate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of alcohols and carboxylic acids. These products can then participate in further biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Malonic acid

Comparison

Dimethyl butyl(methyl)propanedioate is unique due to the presence of both butyl and methyl groups, which influence its physical and chemical properties. Compared to dimethyl malonate and diethyl malonate, it has a higher molecular weight and different solubility characteristics. These differences can affect its reactivity and applications in various fields .

Properties

CAS No.

88253-94-5

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

dimethyl 2-butyl-2-methylpropanedioate

InChI

InChI=1S/C10H18O4/c1-5-6-7-10(2,8(11)13-3)9(12)14-4/h5-7H2,1-4H3

InChI Key

QDQFYIDHQPASKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(=O)OC)C(=O)OC

Origin of Product

United States

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